High-Strength Differential Evidence Is Currently Limited for This Specific Compound
An exhaustive search of primary literature, patents, and reputable vendor databases reveals that no direct, head-to-head quantitative comparison data (e.g., IC50, EC50, Ki, or selectivity panels) for 1,3-dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide against a named comparator exist in the public domain. The compound is not profiled as a standalone bioactive entity but rather as a synthetic intermediate or a member of a combinatorial library. The closest class-level inference can be drawn from the FXR antagonist series, where the core pyrazole-4-carboxamide scaffold (with variable substitution) shows IC50 values ranging from 7.5 nM (compound 4j) to >10 µM depending on the substitution pattern . However, quantitative data specific to CAS 1052631-55-6 are absent. Therefore, procurement decisions should be based on analytical purity (typically ≥95% as verified by HPLC and NMR), structural integrity for downstream synthesis, and supplier reliability rather than on comparative biological performance.
| Evidence Dimension | Comparative bioactivity data (target engagement) |
|---|---|
| Target Compound Data | No quantitative bioactivity data found |
| Comparator Or Baseline | FXR antagonist compound 4j (trisubstituted-pyrazol carboxamide) |
| Quantified Difference | Not calculable |
| Conditions | FXR binding assay and cell-based antagonistic assay |
Why This Matters
For researchers requiring a specific pyrazole-4-carboxamide intermediate, the absence of direct comparative bioactivity data means the procurement justification hinges on chemical identity, purity, and synthetic accessibility rather than direct biological differentiation.
- [1] Yu, D. D., Lin, W., Forman, B. M., & Chen, T. (2014). Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. Bioorganic & Medicinal Chemistry, 22(11), 2919-2938. View Source
